4-methyl-1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
CAS No.: 2549014-51-7
Cat. No.: VC11822908
Molecular Formula: C16H16F3N3O
Molecular Weight: 323.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549014-51-7 |
|---|---|
| Molecular Formula | C16H16F3N3O |
| Molecular Weight | 323.31 g/mol |
| IUPAC Name | [3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C16H16F3N3O/c1-11-6-20-22(7-11)10-12-8-21(9-12)15(23)13-4-2-3-5-14(13)16(17,18)19/h2-7,12H,8-10H2,1H3 |
| Standard InChI Key | CXMZJJHWEPEOHO-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
4-methyl-1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring and an azetidine moiety linked to a trifluoromethylbenzoyl group. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and agrochemicals.
Structural Features
-
Pyrazole Ring: The compound contains a pyrazole ring, which is a five-membered heterocyclic ring with two adjacent nitrogen atoms. This ring is substituted with a methyl group.
-
Azetidine Moiety: The azetidine is a four-membered saturated heterocyclic ring linked to the pyrazole ring via a methyl group.
-
Trifluoromethylbenzoyl Group: This group enhances the compound's lipophilicity, potentially influencing its biological activity and interactions with biological targets.
Synthesis
The synthesis of 4-methyl-1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, including reactions that require careful control of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Potential Applications
Pyrazoles, in general, have shown potential in the agrochemical and medicinal chemistry industries as pesticides and anti-inflammatory medications . The specific compound may exhibit similar or enhanced properties due to its unique structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume